3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one 3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
Brand Name: Vulcanchem
CAS No.: 110974-01-1
VCID: VC3420075
InChI: InChI=1S/C11H8N4OS/c16-9-6-8(7-4-2-1-3-5-7)15-10(12-9)13-14-11(15)17/h1-6H,(H,14,17)(H,12,13,16)
SMILES: C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=S)N23
Molecular Formula: C11H8N4OS
Molecular Weight: 244.27 g/mol

3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

CAS No.: 110974-01-1

Cat. No.: VC3420075

Molecular Formula: C11H8N4OS

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one - 110974-01-1

Specification

CAS No. 110974-01-1
Molecular Formula C11H8N4OS
Molecular Weight 244.27 g/mol
IUPAC Name 5-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Standard InChI InChI=1S/C11H8N4OS/c16-9-6-8(7-4-2-1-3-5-7)15-10(12-9)13-14-11(15)17/h1-6H,(H,14,17)(H,12,13,16)
Standard InChI Key UDCHCLDEGXFUCM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=S)N23
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=S)N23

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

3-Mercapto-5-phenyl triazolo[4,3-a]pyrimidin-7(8H)-one belongs to the class of fused heterocyclic compounds that combine triazole and pyrimidine ring systems. The compound features a triazolo-pyrimidinone core structure with strategic substitutions that contribute to its chemical behavior and biological properties. Its molecular structure contains a phenyl group attached at the 5-position and a mercapto (-SH) group at the 3-position of the triazolopyrimidine scaffold, with a carbonyl functionality at the 7-position forming part of a lactam structure .

The compound's IUPAC name accurately reflects its structural composition, identifying it as a derivative of the triazolopyrimidine system with specific functional group positioning. The fused heterocyclic system creates a unique electronic distribution that influences its reactivity patterns and potential for intermolecular interactions, particularly important for biological targeting. This particular arrangement of atoms and bonds contributes significantly to the compound's ability to interact with various biological targets.

Physical and Chemical Properties

The compound 3-mercapto-5-phenyl triazolo[4,3-a]pyrimidin-7(8H)-one is identified by the CAS Registry Number 110974-01-1. It has a molecular formula of C11H8N4OS with a corresponding molecular weight of 244.27 g/mol . The structural formula can be represented in SMILES notation as O=c1cc(-c2ccccc2)n2c(=S)[nH]nc2[nH]1, which encodes the connectivity and spatial arrangement of atoms within the molecule .

Table 1. Physical and Chemical Properties of 3-Mercapto-5-phenyl triazolo[4,3-a]pyrimidin-7(8H)-one

PropertyValueSource
CAS Number110974-01-1
Molecular FormulaC11H8N4OS
Molecular Weight244.27 g/mol
Structure TypeFused heterocyclic
Functional GroupsMercapto, phenyl, lactam
SMILES NotationO=c1cc(-c2ccccc2)n2c(=S)[nH]nc2[nH]1

The compound contains several functional groups that contribute to its chemical reactivity. The mercapto (-SH) group provides nucleophilic character, while the lactam structure offers sites for hydrogen bonding. The presence of the phenyl group contributes to lipophilicity and potential π-π stacking interactions with aromatic amino acid residues in protein binding sites, characteristics that are critical for its biological activities.

Synthetic Methodologies

General Approaches to Triazolopyrimidine Synthesis

The triazolopyrimidine scaffold, including the triazolo[4,3-a]pyrimidine substructure found in our target compound, has been synthesized through various methodological approaches. The review literature indicates that these heterocyclic systems are commonly prepared starting from aminotriazoles and pyrimidines through cyclization reactions . The historical development of these synthetic methodologies dates back to 1909 when Bulow and Haas first described the -triazolo[1,5-a]pyrimidine heterocycle .

A common synthetic pathway involves the reaction of benzoic acid hydrazide with carbon disulfide in alkaline ethanol solution to generate potassium dithiocarbazinate salt intermediates. These intermediates undergo cyclization reactions with hydrazine hydrate to form the core triazole structure, which can then be further modified to incorporate the pyrimidine ring . The formation of the fused heterocyclic system typically requires carefully controlled reaction conditions to ensure proper ring closure and substitution pattern.

Starting MaterialReagentsConditionsProduct TypeReference
Acid hydrazidesPhenyl isothiocyanateRefluxing ethanolThiosemicarbazide intermediates
Thiosemicarbazide derivativesH2SO4CyclizationTriazolopyrimidines
Thiosemicarbazide derivativesDry pyridineCyclizationTriazolopyrimidines
Thiosemicarbazide derivativesKOH (5%)CyclizationTriazolopyrimidines
Potassium salt intermediatesEthanolic KOHReactionMercapto-oxadiazole derivatives
Potassium salt intermediatesHydrazine hydrateRefluxing ethanolMercapto-triazole derivatives
CompoundCell LineActivityMechanismReference
Compound 14HCT-116Potent cytotoxicityCell growth arrest at G1 phase
Compound 15Multiple cancer cell linesPotent cytotoxicityPossibly related to thioglycosidic substitution
Thioalkyl derivativesMCF-7 & HCT-116Potent activityNot specified
Monoacetoxy alkyl derivativesHepG-2Moderate activityNot specified

Structure-activity relationship studies suggest that thioglycosidic substitution on the triazole ring, as seen in compounds 14 and 15, contributes significantly to cytotoxic effects . Given the structural features of 3-mercapto-5-phenyl triazolo[4,3-a]pyrimidin-7(8H)-one, particularly the presence of the mercapto group, it may exhibit similar antiproliferative properties through comparable mechanisms.

Applications in Drug Discovery and Development

Role in Medicinal Chemistry

The unique structural features of 3-mercapto-5-phenyl triazolo[4,3-a]pyrimidin-7(8H)-one position it as a valuable scaffold in medicinal chemistry. The compound's ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents. The fused heterocyclic system provides a rigid framework that can be further modified to enhance binding affinity, selectivity, and pharmacokinetic properties.

In drug discovery, such heterocyclic compounds often serve as privileged structures due to their ability to interact with multiple biological targets. The triazolopyrimidine core, combined with the mercapto and phenyl substitutions, creates a unique electronic distribution and three-dimensional shape that can complement various binding pockets in proteins and enzymes. This characteristic underlies the compound's potential in addressing unmet medical needs across different therapeutic areas.

Organic Synthesis Applications

In organic synthesis, 3-mercapto-5-phenyl triazolo[4,3-a]pyrimidin-7(8H)-one serves as a valuable building block for the synthesis of more complex molecules. The mercapto group provides a reactive site for further functionalization through alkylation, acylation, or oxidation reactions. These transformations can generate libraries of derivatives with diverse properties and biological activities.

The compound's unique structure makes it an important intermediate in the synthesis of pharmaceutically relevant molecules. By leveraging the reactivity of the mercapto group and the potential for further substitution on the phenyl ring, chemists can create analogs with optimized properties for specific applications. This versatility in synthetic transformations enhances the compound's utility in medicinal chemistry and drug discovery programs.

Structure-Activity Relationships and Comparative Analysis

Structural Determinants of Activity

The biological activity of 3-mercapto-5-phenyl triazolo[4,3-a]pyrimidin-7(8H)-one and related compounds is influenced by several structural features. The triazolopyrimidine scaffold provides a rigid framework that positions the functional groups in specific spatial orientations, critical for interaction with biological targets. The mercapto group at the 3-position contributes nucleophilic character and potential for hydrogen bonding, while the phenyl substituent at the 5-position enhances lipophilicity and potential for hydrophobic interactions .

CompoundStructureBiological ActivityKey Structural FeaturesReference
3-Mercapto-5-phenyl triazolo[4,3-a]pyrimidin-7(8H)-oneTriazolopyrimidinone with mercapto and phenyl groupsPotential antimicrobial and antiproliferativeMercapto group at 3-position, phenyl at 5-position
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-oneTriazolopyrimidinone with oxadiazole substituentNot specifiedOxadiazole ring with mercapto group
3-(5-Mercapto-4-amino-4H-1,2,4-triazol-3-yl)-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidin-5(1H)-oneTriazolopyrimidinone with triazole substituentNot specifiedAdditional triazole ring with mercapto and amino groups
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesTriazole with thiol groupAntimicrobialAmino group, phenyl substituent, thiol group

Essramycin, a natural product isolated from the marine bacterium Streptomyces sp., represents one of the few naturally occurring compounds containing a triazolopyrimidine substructure . It was identified as the first antibiotic possessing a -triazolo[1,5-a]pyrimidine structure . This natural occurrence underscores the biological relevance of the triazolopyrimidine scaffold and suggests evolutionary selection for its properties.

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